D3 Dopamine Receptor Binding Affinity: Comparative Analysis Within the N-Sulfonyl Tetrahydroisoquinoline Series
A direct head-to-head comparison for 2-((4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is not available in the literature. However, a class-level inference can be made from a patent describing related compounds [1]. The patent indicates that compounds of this precise chemotype (1,2,3,4-tetrahydroisoquinoline with a 2-sulfonyl substituent) have affinity for the dopamine D3 receptor. In exemplary patent compounds where the 2-sulfonyl substituent is a substituted phenyl ring, pKi values for the D3 receptor range from approximately 7.0 to 9.0, with the 4-ethoxyphenyl substitution predicted to provide an optimal balance of steric and electronic effects for the receptor's accessory hydrophobic pocket. In comparison, analogs with smaller substituents (e.g., 4-methyl) typically exhibit a 5- to 10-fold reduction in binding affinity [1]. The specific quantitative binding data for the target compound (CAS 677293-99-1) is proprietary or has not been published in an accessible primary source.
| Evidence Dimension | Binding Affinity (estimated pKi) for human dopamine D3 receptor |
|---|---|
| Target Compound Data | pKi ~ 7.5-8.5 (estimated range based on structural analogs within patent family [1]) |
| Comparator Or Baseline | 2-(4-Methylphenyl)sulfonyl-1,2,3,4-tetrahydroisoquinoline (estimated pKi ~ 6.5-7.5 from patent-disclosed SAR trends [1]) |
| Quantified Difference | Estimated 3- to 10-fold higher affinity for the 4-ethoxyphenyl derivative relative to the 4-methyl analog. |
| Conditions | Radioligand displacement assay using [125I]iodosulpride at cloned human D3 receptors expressed in CHO cells (as described in patent methods [1]). |
Why This Matters
For a researcher selecting a tool compound to study D3 receptor pharmacology, a compound with an estimated 3- to 10-fold higher binding affinity reduces the working concentration needed for 90% receptor occupancy, which directly impacts assay sensitivity, specificity, and the cost per data point.
- [1] Patent US6274593B1. Substituted tetrahydro isoquinolines as modulators of dopamine D3 receptors. Justia Patents, filed October 27, 1999, and issued August 14, 2001. View Source
